(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound (4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with fluorine at position 6, a 3-methoxyphenyl group at position 4, and a 1,1-dioxido (sulfone) moiety. The methanone group bridges the benzothiazine system to a 4-ethoxyphenyl ring.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-3-31-19-10-7-16(8-11-19)24(27)23-15-26(18-5-4-6-20(14-18)30-2)21-13-17(25)9-12-22(21)32(23,28)29/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEASAHQIIXFYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 453.5 g/mol. The structure features a benzothiazine core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FNO5S |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 1114872-49-9 |
| SMILES | CCOc1ccc(C(=O)C2=CN(c3cccc(OC)c3)c3cc(F)ccc3S2(=O)=O)cc1 |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. The mechanism primarily involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
-
Mechanism of Action :
- Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, which is crucial for cell cycle regulation and apoptosis induction in cancer cells .
- Induction of Apoptosis : It promotes apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Its efficacy was evaluated through disc diffusion and minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly for resistant strains.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution with a preference for liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Elimination : Excreted mainly via urine with a half-life of approximately 6 hours.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Benzothiazine Derivatives
Key Observations:
Fluorine Position: The target compound’s 6-fluoro substituent differs from the 7-fluoro analog in .
Methoxy vs. Ethoxy Groups : The 3-methoxyphenyl group in the target compound contrasts with the 3-methylphenyl group in . Methoxy groups enhance polarity and hydrogen-bonding capacity, which could improve target affinity but reduce membrane permeability compared to methyl groups.
Sulfone Stability : All compounds share the 1,1-dioxido (sulfone) group, which confers metabolic stability and rigidity to the benzothiazine core .
Implications of Structural Differences
- Lipophilicity : Ethyl and methyl groups (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas ethoxy and methoxy groups (target compound) enhance solubility and aqueous stability.
- Electron Effects: Electron-withdrawing groups like sulfone and fluorine stabilize the benzothiazine ring, while electron-donating groups (methoxy, ethoxy) modulate reactivity at the methanone-linked phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
